1-(2-Phenylpropan-2-yl)thiourea

Description

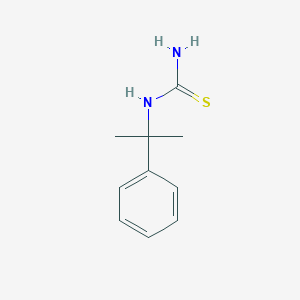

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpropan-2-ylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-10(2,12-9(11)13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDZEAMBALEICF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Thiourea Derivatives in Advanced Chemical Research

Significance of Thiourea (B124793) Core Structures in Contemporary Organic and Medicinal Chemistry

The thiourea core is a versatile scaffold in modern chemistry. Its ability to form strong hydrogen bonds through the N-H protons and the sulfur atom makes it an effective component in organocatalysis and supramolecular chemistry. chemicalbook.com In these roles, thiourea-based catalysts can facilitate a variety of chemical transformations with high efficiency and stereoselectivity.

In medicinal chemistry, the thiourea moiety is recognized as a key pharmacophore. The hydrogen bonding capabilities of the thiourea group allow for strong and specific interactions with biological targets such as enzymes and receptors. researchgate.net This has led to the development of numerous thiourea derivatives with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.govnih.govnih.gov The structural versatility of thioureas allows for the straightforward synthesis of large libraries of compounds for drug discovery programs. nih.gov

Historical Context and Evolution of Thiourea Research Methodologies

The study of thiourea dates back to the 19th century, with its synthesis first reported in 1873. researchgate.net Early research focused on its fundamental chemical properties and its relationship to the more common oxygen analog, urea (B33335). researchgate.netresearchgate.net Initially, methods for synthesizing thioureas were often limited and could be inefficient. nih.gov

Over the decades, research methodologies have evolved significantly. The development of new synthetic techniques has made a vast array of substituted thioureas readily accessible. epa.gov Modern methods often focus on atom economy, greener reaction conditions, and the ability to generate diverse molecular structures. epa.gov Furthermore, advancements in analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, have been crucial in the detailed characterization of these compounds and their interactions with other molecules. nih.gov Computational methods, including molecular docking and quantum chemical calculations, are now routinely used to predict the biological activity and reaction mechanisms of thiourea derivatives, guiding the design of new and more effective compounds.

While the specific compound 1-(2-phenylpropan-2-yl)thiourea remains uncharacterized in the available literature, the rich and diverse chemistry of the broader thiourea class suggests that it would likely possess interesting properties and potential applications worthy of future investigation.

Advanced Spectroscopic and Crystallographic Elucidation of 1 2 Phenylpropan 2 Yl Thiourea Molecular Architecture

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Bond Lengths and Angles Analysis

Specific bond length and angle data for 1-(2-phenylpropan-2-yl)thiourea are not available in published crystallographic literature.

Torsional Angle and Conformation Analysis

Detailed torsional angles and a definitive conformational analysis for this compound have not been reported.

Hydrogen Bonding Network Characterization

A characterization of the hydrogen bonding network for this compound is not possible without experimental crystal structure data.

Crystal Packing and Intermolecular Interactions

Information regarding the crystal packing and specific intermolecular interactions of this compound is currently unavailable.

Advanced Computational and Theoretical Investigations of 1 2 Phenylpropan 2 Yl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized geometries, conformational preferences, and various electronic properties of molecules.

Geometric Optimization and Conformer Analysis

No specific studies detailing the geometric optimization or conformer analysis of 1-(2-Phenylpropan-2-yl)thiourea using DFT methods were identified. Such an analysis would typically involve calculating the potential energy surface of the molecule to identify its most stable three-dimensional structure and any low-energy conformers.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of molecular reactivity. For many thiourea (B124793) derivatives, this analysis is common, but no specific HOMO-LUMO energy gap calculations for this compound have been published. In the broader context of thiourea compounds, a smaller HOMO-LUMO gap is generally associated with higher reactivity.

Quantum Chemical Parameters

Quantum chemical parameters such as hardness, electron affinity, ionization energy, and dipole moment provide deeper insights into the chemical behavior of a molecule. These parameters are derived from the electronic structure calculations. At present, there are no published data tables or research findings detailing these specific quantum chemical parameters for this compound.

Molecular Docking Studies on Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a thiourea derivative, might interact with a biological target like a protein receptor. While molecular docking studies have been performed on a variety of thiourea compounds to explore their potential as therapeutic agents, no specific docking studies involving this compound as the ligand have been found. Such a study would typically report on binding affinities, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and the key amino acid residues involved in the interaction.

Mechanistic Pathways Elucidation via Computational Chemistry

Computational chemistry can be employed to elucidate reaction mechanisms and predict the most likely pathways for chemical transformations. This can involve calculating transition state energies and mapping out the energy profile of a reaction. There is currently no available research that uses computational methods to specifically elucidate the mechanistic pathways involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for their effects. A QSAR study on a series of compounds including this compound would involve calculating various molecular descriptors and correlating them with a measured biological activity. However, no QSAR models specifically developed for or including this compound have been identified in the surveyed literature.

Coordination Chemistry of 1 2 Phenylpropan 2 Yl Thiourea As a Ligand

Ligand Properties and Donor Atom Versatility (S, N donor atoms)

1-(2-Phenylpropan-2-yl)thiourea, like other thiourea (B124793) derivatives, is a versatile ligand possessing multiple donor sites. The primary donor atoms available for coordination to a metal center are the soft sulfur atom of the thiocarbonyl group (C=S) and the harder nitrogen atoms of the amino groups (-NH₂ and -NH-). nih.govnih.gov This duality allows the ligand to coordinate to metals in several ways, influencing the structure and properties of the resulting complex.

The presence of the bulky 2-phenylpropan-2-yl (cumyl) group attached to one of the nitrogen atoms introduces significant steric hindrance. This steric bulk is expected to play a crucial role in its coordination behavior, potentially favoring certain coordination modes over others and influencing the geometry of the final metal complex. The electronic properties of the phenyl group can also modulate the electron density on the donor atoms.

Synthesis of Metal Complexes Involving Thiourea Ligands

The synthesis of metal complexes with thiourea ligands is typically straightforward. A common method involves the direct reaction of the thiourea derivative with a metal salt in a suitable solvent, such as ethanol, methanol, or acetonitrile. mdpi.comresearchgate.netmaterialsciencejournal.org The reaction is often carried out by stirring the mixture at room temperature or with gentle heating. nih.gov The stoichiometry of the reactants (ligand-to-metal ratio) and the reaction conditions (e.g., pH, presence of a base) can be adjusted to favor the formation of complexes with specific coordination numbers and geometries. mdpi.com

For instance, reacting two equivalents of a thiourea ligand with one equivalent of a metal halide salt often yields a complex of the type [ML₂X₂], where M is a divalent metal ion and X is a halide. nih.gov

The most common coordination mode for neutral thiourea ligands is monodentate, where the ligand binds to the metal center exclusively through the sulfur atom. nih.govmdpi.com In this mode, the thiourea acts as a neutral two-electron donor. This S-coordination is favored due to the soft nature of the sulfur atom, which forms strong bonds with many transition metals. The formation of monodentate complexes is often observed in reactions carried out under neutral or acidic conditions where the N-H protons are not removed. mdpi.com The steric hindrance from the bulky 2-phenylpropan-2-yl group in this compound would likely further promote this S-coordination mode by impeding the close approach of the nitrogen atom to the metal center.

Thiourea ligands can also act as bidentate chelating agents by coordinating through both the sulfur and one of the nitrogen atoms. nih.govmdpi.com This mode of coordination requires the deprotonation of the nitrogen atom, resulting in an anionic ligand that forms a four-membered chelate ring with the metal ion. Bidentate S,N-chelation is typically achieved by carrying out the synthesis in the presence of a base, which facilitates the removal of a proton from the N-H group. mdpi.com The resulting complex is often a neutral species if a divalent metal ion is used. While possible, the significant steric bulk of the 2-phenylpropan-2-yl substituent might make the formation of a strained four-membered S,N-chelate ring less favorable for this compound compared to less substituted thioureas.

Spectroscopic Characterization of Thiourea Metal Complexes (e.g., UV-Vis, IR, NMR)

Spectroscopic techniques are essential for characterizing thiourea metal complexes and confirming the mode of coordination.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Upon S-coordination, the ν(C=S) stretching vibration, typically observed around 700-850 cm⁻¹ in the free ligand, is expected to shift to a lower frequency due to the weakening of the C=S double bond. Conversely, the ν(C-N) stretching frequency often shifts to a higher wavenumber. mdpi.com In the case of S,N-bidentate coordination, the disappearance of the ν(N-H) band confirms deprotonation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes in solution. In ¹H NMR, the signals for the N-H protons are sensitive to the chemical environment and will shift upon complexation. mdpi.com In ¹³C NMR, the chemical shift of the thiocarbonyl carbon (C=S) is particularly informative. Coordination through the sulfur atom typically causes a downfield shift (to a higher ppm value) of the C=S signal, indicating a decrease in electron density at the carbon atom. nih.govechemcom.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of thiourea complexes can provide information about the geometry of the complex and the metal-ligand interactions. The spectra of the complexes typically show bands corresponding to π→π* transitions within the ligand, which may be shifted upon coordination. Additionally, new bands corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) may appear in the visible region, often responsible for the color of the complexes. isca.me

Table 1: Expected Spectroscopic Shifts for this compound Complexes

| Spectroscopic Technique | Free Ligand (Expected) | S-Coordinated Complex (Expected Change) | S,N-Chelated Complex (Expected Change) |

| IR Spectroscopy | ν(N-H) ~3200-3400 cm⁻¹ | Shift in ν(N-H) | Disappearance of one ν(N-H) band |

| ν(C=S) ~700-850 cm⁻¹ | Decrease in frequency (shift to lower cm⁻¹) | Decrease in frequency | |

| ν(C-N) ~1300 cm⁻¹ | Increase in frequency (shift to higher cm⁻¹) | Increase in frequency | |

| ¹H NMR Spectroscopy | δ(N-H) signals present | Downfield shift of N-H signals | Disappearance of one N-H signal |

| ¹³C NMR Spectroscopy | δ(C=S) ~180-185 ppm | Downfield shift (to higher ppm) | Significant shift in C=S signal |

Structural Analysis of Coordination Complexes (e.g., X-ray Diffraction)

In complexes with sterically hindered thiourea ligands like 1,3-bis(2,6-diethylphenyl)thiourea, X-ray analysis has confirmed tetrahedral geometries for Co(II) and Zn(II) complexes and square planar geometries for Pd(II) complexes. nih.gov It is plausible that complexes of this compound would exhibit similar structural diversity. X-ray diffraction studies also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. nih.govnih.gov

Table 2: Common Geometries in Metal Complexes of Substituted Thioureas

| Metal Ion | Coordination Number | Typical Geometry | Example Compound (Analogous) |

| Co(II) | 4 | Tetrahedral | [Co(L)₂Cl₂] (L = 1,3-bis(2,6-diethylphenyl)thiourea) nih.gov |

| Ni(II) | 4 | Square Planar | Ni(L)₂₂ (L = cleaved thiourea ligand) rsc.org |

| Cu(I) | 4 | Tetrahedral | [(L)₂Cu]ClO₄ (L = N,N'-substituted thiourea) rsc.org |

| Pd(II) | 4 | Square Planar | [Pd(L)₂Cl₂] (L = 1,3-bis(2,6-diethylphenyl)thiourea) nih.gov |

| Zn(II) | 4 | Tetrahedral | Zn(L)₂₂ (L = cleaved thiourea ligand) rsc.org |

| Pt(II) | 4 | Square Planar | [Pt(L)Cl(PPh₃)] (L = N,N-disubstituted thiourea) nih.gov |

Influence of Thiourea Substitution Patterns on Complexation Behavior

The nature of the substituent on the thiourea nitrogen atoms has a profound impact on the ligand's coordination chemistry. Both electronic and steric effects come into play.

Electronic Effects: Electron-withdrawing groups on the phenyl ring can decrease the electron density on the sulfur and nitrogen atoms, potentially weakening the coordinate bond. Conversely, electron-donating groups would enhance the donor capacity of the ligand. The phenyl group in this compound is generally considered to be weakly electron-donating or neutral in its effect on the thiourea moiety.

Steric Effects: The steric bulk of the substituent is often a dominant factor. The 2-phenylpropan-2-yl group is significantly larger than a simple phenyl or alkyl group. This steric hindrance can:

Influence the stability of the resulting metal complexes.

Dictate the coordination number of the metal, potentially favoring lower coordination numbers.

Control the geometry of the complex, for example, by preventing the formation of a square planar complex in favor of a tetrahedral one to minimize steric repulsion between ligands. nih.gov

Hinder or prevent bidentate (S,N) coordination, making monodentate (S) coordination the overwhelmingly favored mode. nih.gov

Studies on sterically hindered ligands such as 1,3-bis(2,6-diethylphenyl)thiourea show that the bulky substituents play a key role in stabilizing monomeric complexes and influencing their geometry. nih.gov A similar influence would be expected from the 2-phenylpropan-2-yl group.

Mechanistic Insights into Reactions Involving 1 2 Phenylpropan 2 Yl Thiourea

Proposed Reaction Mechanisms and Pathways

The reaction mechanisms of thiourea (B124793) derivatives are often centered around their ability to act as hydrogen-bond donors. This interaction activates substrates, facilitating a variety of chemical reactions. For instance, in acid-catalyzed reactions, a proposed mechanism involves the initial protonation of the thiourea, enhancing its electrophilicity.

In a study involving the reaction of thiourea with 1-phenylpropane-1,2-dione in the presence of acid, the formation of 4,4′-methylenebis(5-phenyl-4-imidazoline-2-thione) was observed. rsc.org The proposed mechanism for this transformation is based on the identification of reaction intermediates. rsc.org Similarly, the reaction of benzil (B1666583) with thiourea and its derivatives in an acidic solution leads to the formation of 4,5-diphenyl-4-imidazolines and a bicyclic compound. A mechanistic pathway has been proposed that involves the thiourea acting as a sulfur nucleophile. rsc.org

Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (the thiourea moiety) and a Lewis base (such as an amine), operate through a cooperative mechanism. The thiourea group activates the electrophile via hydrogen bonding, while the basic site activates the nucleophile. This dual activation is a key feature in many organocatalytic reactions. nih.govrsc.org For example, in the ring-opening polymerization of lactide, it is postulated that the alcohol initiator is activated by an acid-base interaction with a tertiary amine, while the lactide monomer's carbonyl group is activated by hydrogen bonding to the thiourea moiety. nih.gov

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms heavily relies on the identification and characterization of transient species. In the acid-catalyzed reaction of thiourea with 1-phenylpropane-1,2-dione, intermediates were isolated and also detected using 13C NMR spectroscopy with labeled reactants. rsc.org One such proposed intermediate in the formation of the final product is an analogue of 1-(1,3-dimethyl-5-phenyl-2-thio-4-imidazolinyl)methyl-1,3-dimethylthiourea. rsc.org

In reactions involving isocyanides, amino methylidyneaminium intermediates have been proposed. These intermediates, formed from the reaction of amines with isocyanides, can then react with sulfur nucleophiles to produce thioureas.

The table below summarizes some of the proposed intermediates in reactions involving thioureas.

| Reaction | Proposed Intermediate | Method of Characterization |

| Thiourea with 1-phenylpropane-1,2-dione (acid-catalyzed) | Analogue of 1-(1,3-dimethyl-5-phenyl-2-thio-4-imidazolinyl)methyl-1,3-dimethylthiourea | Isolation and 13C NMR Spectroscopy |

| Amine with Isocyanide | Amino methylidyneaminium | Inferred from subsequent reactions |

Transition State Analysis

Computational studies, particularly Density Functional Theory (DFT), play a crucial role in understanding the transition states of reactions involving thiourea derivatives. These analyses provide insights into the geometry and energy of the transition state, helping to explain the observed stereoselectivity and reactivity.

For new guanidine-thiourea organocatalysts, extensive DFT calculations have been employed to describe the reaction mechanism of the Michael addition. beilstein-journals.org These studies can help to understand the conformational flexibility of the catalyst and its impact on enantioselectivity. beilstein-journals.org In the case of bis-acyl-thiourea derivatives, DFT has been used to determine optimized geometries and HOMO-LUMO energy gaps, which relate to the reactivity of the compounds. mdpi.com

Molecular docking studies also provide a form of transition state analysis by predicting the binding modes of thiourea derivatives with their targets, such as DNA or enzymes. mdpi.com These studies can reveal key interactions, like hydrogen bonding, that stabilize the transition state. mdpi.com For instance, the interaction of bis-acyl-thiourea derivatives with DNA has been investigated through molecular docking, which predicted a mixed binding mode of partial intercalation and groove binding. mdpi.com

Kinetic Studies of Thiourea-Mediated Reactions

In the context of organocatalysis, the kinetics of polymerization reactions are of significant interest. For the ring-opening polymerization of lactide catalyzed by a bifunctional thiourea-tertiary amine, the resulting poly(lactides) exhibited predictable molecular weights and very narrow polydispersities (around 1.05). nih.gov This is characteristic of a living polymerization, where the rate of initiation is fast relative to the rate of propagation, and termination or chain transfer reactions are minimal. nih.gov The observed selectivity is attributed to a kinetic preference for the polymerization of the strained lactide ring over transesterification with the growing polymer chain. nih.gov

Role of Catalysis in Thiourea Reactions (e.g., Organocatalysis)

Thiourea and its derivatives are prominent organocatalysts, a field of catalysis that utilizes small organic molecules to accelerate chemical reactions. wikipedia.orgrsc.org The catalytic activity of thioureas stems from their ability to form strong hydrogen bonds with substrates, thereby activating them towards nucleophilic attack. wikipedia.org This non-covalent interaction is a form of "partial protonation". wikipedia.org

Advantages of Thiourea Organocatalysts:

Metal-free and Nontoxic: They offer a more environmentally friendly alternative to traditional metal-containing Lewis acid catalysts. wikipedia.org

Mild Reaction Conditions: They operate under nearly neutral conditions, tolerating acid-sensitive substrates. wikipedia.org

Water-Tolerant: Some thiourea catalysts are effective even in the presence of water. wikipedia.org

Tunable: Their structure can be easily modified to fine-tune their catalytic activity and selectivity. wikipedia.org

A broad range of chiral thiourea organocatalysts have been developed for asymmetric synthesis. rsc.org Bifunctional thiourea catalysts, which incorporate a basic moiety like an amine, are particularly effective. nih.govrsc.org These catalysts can simultaneously activate both the electrophile and the nucleophile, leading to high efficiency and stereoselectivity in reactions such as the Michael addition and α-amination. nih.govrsc.orgnih.gov For example, a novel thiourea organocatalyst with a single NH functionality was designed and successfully used in α-amination and Michael reactions, achieving excellent yields and high stereoselectivity. nih.gov

The development of thiourea-based catalysts continues to be an active area of research, with applications in a wide array of organic transformations, including multicomponent reactions. rsc.org

Synthetic Derivatization Pathways and Analog Generation from 1 2 Phenylpropan 2 Yl Thiourea Scaffold

Functionalization Reactions of the Thiourea (B124793) Moiety

The thiourea group (-(NH)C(=S)NH-) is a highly versatile functional group, amenable to a wide range of chemical transformations. Its reactivity stems from the nucleophilic character of the sulfur and nitrogen atoms, as well as the ability of the N-H protons to act as hydrogen bond donors. nih.gov

Key functionalization reactions include:

S-Alkylation: The sulfur atom can be readily alkylated using various alkyl halides to form isothiourea derivatives. This transformation alters the electronic properties and steric bulk around the core, influencing how the molecule interacts with biological targets.

Cyclization Reactions: The thiourea moiety is a classic precursor for the synthesis of various heterocyclic rings, which are prominent scaffolds in medicinal chemistry. A common and important transformation is the Hantzsch thiazole synthesis, where the thiourea reacts with α-haloketones to yield 2-aminothiazole derivatives. bepls.comorganic-chemistry.org This reaction introduces a rigid, aromatic system that can be further substituted to fine-tune biological activity. bepls.com For instance, reaction with 2-bromoacetophenones can yield 2-amino-4-phenyl-1,3-thiazoles. nih.gov

Formation of Metal Complexes: The sulfur and nitrogen atoms of the thiourea group can act as ligands, coordinating with various metal ions. This property is exploited in the design of metal-based therapeutics and catalysts. researchgate.net

Oxidative Cyclization: Treatment with oxidizing agents can lead to the formation of various sulfur- and nitrogen-containing heterocyclic systems.

Reaction with Carbodiimides: Condensation reactions with carbodiimides can lead to the formation of guanidine derivatives, significantly altering the basicity and hydrogen-bonding capacity of the original scaffold.

Modification of the Phenylpropan-2-yl Substituent

The 2-phenylpropan-2-yl (or cumyl) group provides a bulky, lipophilic anchor for the molecule. Modifications to this part of the scaffold are crucial for optimizing interactions with hydrophobic pockets in target proteins and for altering the molecule's pharmacokinetic properties.

Strategies for modification include:

Aromatic Substitution: The phenyl ring can be functionalized with a variety of substituents at the ortho-, meta-, and para-positions. This is typically achieved by starting with a substituted 2-phenylpropan-2-amine (cumylamine) and reacting it with an isothiocyanate source. Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -NO₂, -CF₃) can modulate the electronic environment of the entire molecule and introduce new points for hydrogen bonding or halogen bonding.

Alkyl Chain Homologation or Variation: The isopropyl linker can be altered. For example, replacing the two methyl groups with other alkyl groups or incorporating them into a cyclic system (e.g., a cyclopropyl or cyclobutyl ring) can introduce conformational constraints and change the spatial orientation of the phenyl ring relative to the thiourea moiety.

These modifications are fundamental in exploring how changes in size, lipophilicity, and electronic character of the non-polar portion of the molecule affect its biological activity.

Introduction of Chiral Centers and Enantioselective Synthesis

Chirality plays a pivotal role in medicinal chemistry, as stereoisomers of a drug can exhibit significantly different biological activities and metabolic profiles. acs.org Introducing chiral centers into the 1-(2-phenylpropan-2-yl)thiourea scaffold can lead to enantiomers with enhanced potency and selectivity for their biological targets. acs.orgnih.gov

Methods for achieving this include:

Use of Chiral Starting Materials: The synthesis can begin with enantiomerically pure precursors. For example, a chiral amine can be reacted with an isothiocyanate to produce a chiral thiourea. sciforum.net This is a straightforward method to ensure the final product has a specific stereochemistry.

Asymmetric Catalysis: Chiral organocatalysts, often thiourea-based themselves, can be used to catalyze reactions that create stereocenters with high enantioselectivity. nih.govjst.go.jprsc.org These catalysts work by forming diastereomeric transition states, favoring the formation of one enantiomer over the other. rsc.org For instance, bifunctional thiourea catalysts bearing a tertiary amine can activate both the nucleophile and electrophile in a reaction to achieve high stereocontrol. jst.go.jpnih.gov

Derivatization with Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the scaffold to direct a stereoselective reaction. Once the desired stereocenter is created, the auxiliary is removed.

Studies have shown that for some biologically active thioureas, one enantiomer (e.g., the R-enantiomer) can be significantly more potent than its S-enantiomer, highlighting the importance of stereochemistry in drug design. acs.orgnih.gov

Conjugation with Biologically Relevant Scaffolds (e.g., Dipeptides, Dehydroabietic Acid)

To enhance biological activity, improve targeting, or combine therapeutic effects, the this compound scaffold can be conjugated with other biologically active molecules. This hybrid-molecule approach can lead to compounds with novel or improved pharmacological profiles.

Examples of conjugation partners include:

Peptides: Short peptides, such as dipeptides, can be attached to the thiourea scaffold. Peptides can influence cell permeability and may target specific protein-protein interactions. The synthesis often involves coupling an amino acid or peptide to the thiourea core via an amide linkage or other stable bond.

Natural Products: Natural products with known biological activities are attractive conjugation partners. Dehydroabietic acid, a natural diterpene, has been conjugated with thiourea derivatives to create hybrids with potent antitumor activities. nih.govnih.gov Such conjugates leverage the biological properties of both the thiourea and the natural product scaffold. mdpi.com

Carbohydrates: Conjugation with sugar moieties, such as D-glucose, can improve the water solubility and pharmacokinetic properties of the parent molecule. These glycosylated thioureas have been investigated for their antimicrobial activities. nih.govrsc.org

This strategy of molecular hybridization is a powerful tool for developing multifunctional molecules and exploring new therapeutic avenues.

Design Principles for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for systematically optimizing a lead compound into a drug candidate. gardp.org The goal is to understand how specific structural features of a molecule contribute to its biological activity. nih.gov For the this compound scaffold, SAR studies involve synthesizing a series of analogs with systematic variations and evaluating their biological effects.

Key design principles for SAR studies on this scaffold include:

Systematic Variation of Substituents: Analogs are created by modifying one part of the molecule at a time. For the phenyl ring, this involves exploring a range of substituents (e.g., small, large, electron-donating, electron-withdrawing) at all possible positions (ortho, meta, para). nih.gov

Isosteric and Bioisosteric Replacements: The thiourea group (C=S) might be replaced by its urea (B33335) analog (C=O) to probe the importance of the sulfur atom for activity. nih.gov Other functional groups with similar steric and electronic properties can also be substituted to fine-tune activity. nih.gov

Conformational Restriction: Introducing cyclic structures or bulky groups can lock the molecule into a specific conformation. This helps to identify the "active conformation" that is responsible for binding to the biological target.

Quantitative SAR (QSAR): Once activity data is collected for a series of analogs, computational QSAR models can be built. researchgate.net These models correlate physical properties (like lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters) with biological activity to predict the potency of unsynthesized compounds. researchgate.net

A typical SAR study might reveal that a specific substitution pattern on the phenyl ring, combined with a particular functionalization of the thiourea moiety, leads to a significant increase in potency. nih.govnih.gov For example, research has shown that the length and position of an alkyl linker on a central phenyl ring can dramatically influence the antiviral activity of thiourea derivatives. nih.gov

Table 1: Examples of Synthetic Modifications and Their Rationale in SAR Studies

| Modification Site | Specific Change | Rationale for SAR Study | Potential Impact |

| Thiourea Moiety | Replacement of sulfur with oxygen (Urea analog) | To determine the role of the sulfur atom in target binding. nih.gov | Altered hydrogen bonding capacity, polarity, and metabolic stability. |

| Cyclization to a 2-aminothiazole | To introduce a rigid, planar aromatic system and new vectors for substitution. bepls.com | Changed shape, increased rigidity, potential for new π-π stacking interactions. | |

| Phenyl Ring | Introduction of a para-nitro group (-NO₂) | To add a strong electron-withdrawing group and a hydrogen bond acceptor. nih.gov | Modified electronic properties of the ring, potential for specific hydrogen bonds. |

| Introduction of a meta-methoxy group (-OCH₃) | To add an electron-donating group and alter lipophilicity. | Changed electronic character and solubility, potential steric influence. | |

| Alkyl Linker | Replacement of isopropyl with a linear alkyl chain | To investigate the importance of the gem-dimethyl group for activity. | Increased flexibility, altered spatial positioning of the phenyl ring. |

| Overall Structure | Introduction of a chiral center | To explore stereospecific interactions with the biological target. acs.org | Enantiomers may have different potencies, selectivities, or metabolic fates. nih.gov |

Investigation of Biological Mechanisms of Action of 1 2 Phenylpropan 2 Yl Thiourea at the Cellular and Molecular Level in Vitro Studies

Cellular Growth Inhibitory Mechanisms in Cultured Cell Lines

There is no available scientific literature that specifically investigates the cellular growth inhibitory mechanisms of 1-(2-phenylpropan-2-yl)thiourea in cultured cell lines.

Impact on Cell Viability and Proliferation

No studies were found that assessed the impact of this compound on the viability and proliferation of cell lines.

Induction of Apoptosis in Cellular Systems

There is no published research on the pro-apoptotic effects of this compound in any cellular system.

Cell Cycle Modulation

No data is available regarding the effects of this compound on cell cycle progression.

Molecular Target Identification and Pathway Perturbation Studies

Specific molecular targets and pathway perturbations for this compound have not been identified in the reviewed literature.

Modulation of Interleukin-6 (IL-6) Levels

There are no studies available that examine the effect of this compound on Interleukin-6 (IL-6) levels.

Inhibition of Viral Capsid Protein Polymerization

No research could be located that investigates the potential for this compound to inhibit the polymerization of viral capsid proteins. While some thiourea (B124793) derivatives have been explored as antiviral agents, including those targeting viral capsids, this specific compound has not been the subject of such studies.

Influence on Cellular Defense Enzymes (e.g., PAL, POD, SOD)

No studies were identified that investigated the effect of this compound on cellular defense enzymes such as Phenylalanine Ammonia-Lyase (PAL), Peroxidase (POD), or Superoxide Dismutase (SOD). While research on other thiourea derivatives has sometimes included assessments of antioxidant properties, specific data for this compound is absent from the current body of scientific literature.

Urease Enzyme Inhibition

While numerous studies have explored the urease inhibitory potential of the broader class of thiourea derivatives, with many exhibiting significant activity, no research specifically reports on the urease inhibition activity or IC50 value for this compound. researchgate.netmdpi.comresearchgate.net Thiourea itself is often used as a standard inhibitor in these assays. researchgate.netmdpi.com The inhibitory action of thiourea derivatives is a well-documented field, but data for this specific molecule has not been published. nih.gov

Selectivity Assessment in In Vitro Cellular Models

There is no available data from in vitro studies assessing the selectivity of this compound. Investigations into the cytotoxic effects of thiourea derivatives against various cancer cell lines versus normal cell lines have been conducted for other compounds within this class, but this compound has not been the subject of such published research. nih.govnih.govnih.govnih.gov Therefore, its selectivity profile remains undetermined.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Phenylpropan-2-yl)thiourea, and how can purity be validated?

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : Thiourea derivatives generally exhibit low water solubility but dissolve in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO). Solubility can be enhanced via co-solvents (e.g., cyclodextrins) or salt formation. Monitor solubility shifts using UV-Vis spectroscopy (λ_max ∼250 nm) .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding modes of this thiourea derivative?

- Methodological Answer :

-

Molecular Docking (AutoDock Vina) : Dock the compound into target proteins (e.g., ribonucleotide reductase, urease) using PDB structures. Optimize hydrogen bonding (N-H···O/S interactions) and hydrophobic packing (phenyl/tert-butyl groups).

-

DFT Calculations (Gaussian 09) : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity. Compare with experimental UV-Vis and cyclic voltammetry data .

- Data Table : Example Computational Parameters

| Parameter | Value | Reference |

|---|---|---|

| Docking Score (ΔG) | −8.2 kcal/mol (RNR) | |

| HOMO-LUMO Gap | 4.1 eV |

Q. What strategies optimize the use of this compound as a ligand in coordination chemistry?

- Methodological Answer : Thioureas act as monodentate (via S) or bidentate (S and N) ligands. For transition metals (e.g., Cu(II), Co(II)):

- Synthesize complexes in ethanol/water under reflux.

- Characterize via UV-Vis (d-d transitions), ESR (for Cu(II)), and single-crystal XRD (SHELXL refinement).

- Assess stability constants using potentiometric titrations .

Q. How can crystallographic data resolve structural ambiguities in thiourea derivatives?

- Methodological Answer :

-

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.

-

Structure Solution : Employ SHELXD for phase problem resolution.

-

Refinement : Apply SHELXL with anisotropic displacement parameters. Validate using R1/wR2 indices (<5%) and Hirshfeld surface analysis (CrystalExplorer) .

- Data Table : Example Crystallographic Metrics

| Metric | Value | Reference |

|---|---|---|

| R1 Factor | 0.039 | |

| Bond Length (C=S) | 1.68 Å |

Contradictions and Limitations

- Synthesis : While thioureas are typically air-stable, tert-butyl-substituted derivatives may require inert atmospheres to prevent oxidation .

- Biological Activity : Substituent positioning (e.g., tert-butyl vs. phenyl) significantly alters cytotoxicity; conflicting reports exist for similar analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.